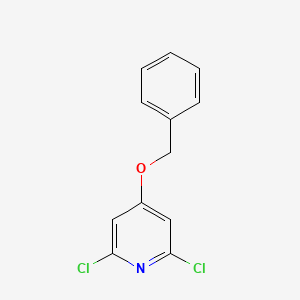

4-(Benzyloxy)-2,6-dichloropyridine

Description

Significance of Dichloropyridines in Synthetic Chemistry

Within the family of substituted pyridines, dichloropyridines serve as particularly valuable intermediates in organic synthesis. innospk.com Compounds like 2,4-dichloropyridine (B17371) and 2,6-dichloropyridine (B45657) are bifunctional reagents where the two chlorine atoms act as leaving groups in various chemical transformations. innospk.comgoogle.com This allows for the sequential and selective introduction of different substituents onto the pyridine (B92270) core, primarily through nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. nih.govnih.gov

The differential reactivity of the chlorine atoms, often influenced by their position relative to the ring nitrogen, presents both a challenge and an opportunity for synthetic chemists. For instance, in 2,4-dichloropyridines, cross-coupling reactions typically occur at the C-2 position, which is adjacent to the nitrogen. nih.gov However, recent advancements have demonstrated that by using specific ligands or ligand-free conditions, the selectivity can be inverted to favor reaction at the C-4 position, opening up pathways to previously underexplored chemical space. nih.govacs.org This precise control over reactivity makes dichloropyridines powerful tools for building diverse molecular libraries for drug discovery and materials science. nih.gov

Role of Benzyloxy Ethers in Contemporary Molecular Design and Synthesis

The benzyloxy group (BnO), an ether functionality, plays a critical role in modern molecular design, most notably as a robust protecting group for alcohols. organic-chemistry.orgyoutube.com The benzyl (B1604629) ether is synthesized typically via a Williamson ether synthesis, reacting an alcohol with a benzyl halide. youtube.com Its popularity stems from its stability across a wide range of reaction conditions, including acidic and basic media, and the presence of many oxidizing and reducing agents. organic-chemistry.org

Crucially, the benzyl group can be selectively removed under mild conditions through catalytic hydrogenolysis (using H₂ and a palladium catalyst), a process that cleaves the carbon-oxygen bond to regenerate the alcohol and produce toluene (B28343) as a byproduct. youtube.com This specific cleavage method allows for deprotection without affecting other sensitive functional groups, a vital feature in multi-step syntheses of complex molecules. youtube.com Beyond its role as a protecting group, the benzyloxy substituent can also influence a molecule's biological activity and has been incorporated into the design of novel therapeutic agents, such as potent monoamine oxidase (MAO) inhibitors. nih.gov

Positioning of 4-(Benzyloxy)-2,6-dichloropyridine within Advanced Chemical Research Paradigms

The compound this compound emerges as a highly functionalized building block that combines the key features of its constituent parts. It is a trifunctional molecule offering multiple reaction pathways for synthetic elaboration. The two chlorine atoms at the 2- and 6-positions serve as reactive handles for nucleophilic substitution or cross-coupling reactions, while the benzyloxy group at the 4-position acts as a protected hydroxyl group.

Research on analogous polyhalogenated 4-benzyloxypyridines has revealed intriguing and unexpected reactivity. Studies have shown that reactions with various nucleophiles, such as piperidine (B6355638) or N,N-dimethylhydrazine, can proceed not at the chlorinated carbon atoms of the pyridine ring, but at the benzylic methylene (B1212753) group. rsc.org This results in the cleavage of the alkyl-oxygen bond and the formation of corresponding benzylammonium or phosphonium (B103445) salts, effectively using the substituted pyridine moiety as a novel leaving group. rsc.org This reactivity provides a unique method for the preparation of a variety of benzyl derivatives (PhCH₂X). rsc.org

The strategic placement of the electron-donating benzyloxy group and the electron-withdrawing chloro groups significantly influences the electronic properties of the pyridine ring, modulating its reactivity in subsequent transformations. This positions this compound as a sophisticated intermediate for the synthesis of complex, highly substituted pyridine derivatives for applications in medicinal chemistry, agrochemistry, and materials science.

Compound Data Tables

Table 1: Chemical Identifiers for this compound

| Identifier Type | Identifier |

| CAS Number | 1262133-20-9 chemshuttle.com |

| Molecular Formula | C₁₂H₉Cl₂NO |

| Molecular Weight | 266.11 g/mol |

| IUPAC Name | This compound |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-4-phenylmethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO/c13-11-6-10(7-12(14)15-11)16-8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQQFOHVNHOYXQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=NC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 4 Benzyloxy 2,6 Dichloropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a critical transformation for the functionalization of pyridines. In the case of 4-(benzyloxy)-2,6-dichloropyridine, the presence of two chlorine atoms at the C2 and C6 positions, which are ortho and para to the ring nitrogen, makes the molecule susceptible to nucleophilic attack. The electron-withdrawing nature of the nitrogen atom activates these positions for substitution.

Intrinsic Reactivity and Site Selectivity at the C2 and C6 Halogen Positions

The reactivity and regioselectivity of SNAr reactions on 2,6-dichloropyridines are influenced by several factors, including the electronic effects of substituents on the pyridine (B92270) ring. The inherent symmetry of the 4-substituted 2,6-dichloropyridine (B45657) core means that the C2 and C6 positions are electronically equivalent in the starting material. However, the introduction of a nucleophile can lead to different outcomes.

Achieving selective monosubstitution over disubstitution in SNAr reactions of dichloropyridines can be challenging. Often, the use of a dipolar aprotic solvent, commonly employed to facilitate SNAr reactions, can lead to over-reaction and the formation of the disubstituted product. acsgcipr.org Controlling the stoichiometry of the nucleophile and reaction conditions such as temperature and reaction time are crucial in favoring the formation of the monosubstituted product.

The structure of the nucleophile plays a significant role in determining the outcome of the reaction. While the C2 and C6 positions are electronically similar, steric hindrance can influence the site of attack, especially with bulky nucleophiles. stackexchange.com For instance, a bulkier nucleophile might preferentially attack the less sterically hindered position, although in the case of this compound, these positions are sterically equivalent.

In related dichloropyrimidine systems, the regioselectivity of SNAr reactions is highly sensitive to substituents on the ring. wuxiapptec.com Electron-donating groups can alter the LUMO (Lowest Unoccupied Molecular Orbital) distribution, influencing whether the reaction occurs at C2 or C4. wuxiapptec.com While this is a different heterocyclic system, it highlights the principle that electronic factors governed by substituents are key to directing selectivity.

The choice of solvent is critical in SNAr reactions. While dipolar aprotic solvents are common, they can sometimes promote undesired disubstitution. acsgcipr.org Alternative solvent systems, including more environmentally benign options like water, have been explored. For some heteroaryl chlorides, reactions in water in the presence of a base like potassium fluoride have shown to be effective for SNAr amination, sometimes offering comparable or better results than palladium-catalyzed couplings. nih.gov The use of deep eutectic solvents has also been shown to achieve excellent regioselectivity in SNAr reactions due to specific solute-solvent interactions. researchgate.net

Catalytic systems can also influence the outcome. While many SNAr reactions proceed without a catalyst, transition metals like palladium are sometimes used, particularly for amination reactions. nih.gov Lewis acids have also been investigated to activate the pyridine ring towards nucleophilic attack. bath.ac.uk

Mechanistic Investigations of SNAr Processes on Dichloropyridine Systems

The classical mechanism for SNAr reactions involves a two-step addition-elimination process, proceeding through a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com In this mechanism, the nucleophile first adds to the aromatic ring, forming a resonance-stabilized carbanion, followed by the elimination of the leaving group. libretexts.org The stability of this intermediate is crucial, and it is enhanced by the presence of electron-withdrawing groups, such as the nitrogen atom in the pyridine ring.

Recent studies have suggested that not all SNAr reactions follow this stepwise mechanism. A concerted mechanism (cSNAr), where the bond formation and bond breaking occur in a single step, has been proposed for some systems. nih.gov Computational studies on nucleophilic aromatic halogen exchange reactions have shown that some proceed through a Meisenheimer-like transition state without the formation of a stable intermediate. nih.gov The specific mechanism, whether stepwise or concerted, can be influenced by the substrate, nucleophile, and reaction conditions. researchgate.net

For dichloropyridine systems, understanding the relative energies of the transition states for attack at the C2 and C6 positions is key to predicting regioselectivity. In cases where the electronic and steric environments of the two positions are different, quantum mechanical analyses can be used to calculate the energy barriers for each pathway and predict the major product. wuxiapptec.com

Transformations Involving the Benzyloxy Moiety

The benzyloxy group in this compound can also undergo various chemical transformations. The benzyl (B1604629) group can be cleaved under certain conditions, for example, through hydrogenolysis, to yield the corresponding pyridinol. This debenzylation is a common protecting group strategy in organic synthesis.

Additionally, the benzyl group itself can be involved in rearrangements. In some reactions of dihydropyridinones, a transfer of a benzyl group from one position to another has been observed, proceeding through an aza-semipinacol-type rearrangement. nih.gov While this is in a different system, it demonstrates the potential for the benzyl group to participate in intramolecular transformations.

Cleavage Reactions of the Benzylic Ether Linkage

The benzyloxy group in this compound serves as a protective group for the 4-hydroxy function of the pyridine ring. Its removal is a critical step in synthetic pathways aiming to unmask the hydroxyl group for further functionalization. The cleavage of this benzylic ether can be accomplished through several mechanisms, primarily involving the breaking of the C-O bond.

The cleavage of the benzylic ether linkage in this compound can proceed through various mechanisms, often tailored to be compatible with other functional groups in the molecule. While acyl-oxygen cleavage is common in esters, alkyl-oxygen cleavage is the operative pathway for ethers. Common methods include hydrogenolysis, acid-catalyzed hydrolysis, and oxidative cleavage.

Hydrogenolysis : This is one of the most common methods for debenzylation. libretexts.org It involves the use of hydrogen gas and a metal catalyst, typically palladium on carbon (Pd/C). The reaction proceeds under mild conditions and results in the formation of 4-hydroxy-2,6-dichloropyridine and toluene (B28343). The presence of the chlorine atoms on the electron-deficient pyridine ring makes this method highly effective, as the ring is generally resistant to reduction under these conditions.

Acid-Catalyzed Cleavage : Strong acids like HBr or BBr₃, or Lewis acids such as boron trichloride-dimethyl sulfide complex (BCl₃·SMe₂), can be used to cleave benzyl ethers. rsc.org The mechanism involves protonation or coordination of the ether oxygen, followed by nucleophilic attack by a halide ion at the benzylic carbon. This Sₙ2-type displacement is facilitated by the stability of the resulting benzylic carbocation-like transition state. wikipedia.org The choice of reagent is crucial to avoid undesired side reactions with the pyridine nitrogen or the chloro-substituents.

Oxidative Cleavage : Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used for the oxidative cleavage of benzyl ethers, particularly those with electron-donating groups on the benzene ring (like p-methoxybenzyl ethers). youtube.com However, simple benzyl ethers can also be cleaved under these conditions, often requiring photoirradiation to facilitate the reaction. libretexts.org The mechanism involves a single electron transfer (SET) process.

Table 1: Common Reagents for Benzylic Ether Cleavage

| Cleavage Method | Reagent(s) | Byproducts | Key Features |

|---|---|---|---|

| Hydrogenolysis | H₂, Pd/C | Toluene | Mild conditions, high chemoselectivity. libretexts.org |

| Acid-Catalyzed | BCl₃·SMe₂, HBr | Benzyl bromide | Effective but can be harsh. rsc.org |

The benzylic position of the ether linkage is susceptible to reactions that can lead to the formation of onium salts. This functionalization typically involves the reaction of the benzylic group with a nucleophilic species, leading to the displacement of the pyridyloxy group. A modern approach to achieve such functionalization is through electrooxidative C-H activation. For instance, the synthesis of N-benzyl 2,4,6-collidinium salts has been demonstrated via the electrooxidative C-H functionalization of electron-rich arenes in the presence of 2,4,6-collidine. nih.gov This method provides a pathway to form a C-N bond at the benzylic position, creating a pyridinium (B92312) salt (a type of onium salt). nih.gov This strategy offers a complementary approach to traditional Sₙ2 reactions involving a pre-functionalized benzyl halide. nih.gov

Directed Functionalization at the Benzylic Methylene (B1212753) Carbon

The methylene (-CH₂-) carbon of the benzyloxy group is a reactive site due to its benzylic nature. Intermediates such as radicals, carbocations, and carbanions at this position are stabilized by resonance with the adjacent benzene ring. wikipedia.orgtcichemicals.com This inherent reactivity allows for directed functionalization.

Radical Halogenation : The benzylic position can be selectively halogenated using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. tcichemicals.com This reaction proceeds via a free-radical chain mechanism, where a benzylic hydrogen is abstracted to form a resonance-stabilized benzyl radical, which then reacts with Br₂ (generated from NBS) to form the benzyl bromide. tcichemicals.com

Oxidation : Strong oxidizing agents like potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) can oxidize the benzylic carbon. wikipedia.org However, for an ether like this compound, this would likely lead to cleavage of the C-O bond and formation of benzoic acid. Milder, more selective oxidation is not commonly reported for this specific substrate.

Deprotonation and Alkylation : The benzylic protons can be abstracted by a strong base to form a stabilized carbanion. This anion can then act as a nucleophile in reactions with various electrophiles. For example, direct benzylic methylene functionalization of related cyclic enol ethers has been achieved using potassium tert-butoxide as a catalyst to facilitate addition to imines. organic-chemistry.org This demonstrates the feasibility of forming C-C bonds at the benzylic methylene position through a deprotonation-addition pathway. organic-chemistry.org

Participation in Catalytic Organic Reactions

The two chlorine atoms on the pyridine ring of this compound are key handles for participation in a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Chemistry at Halogenated Pyridine Centers (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The reactivity of the C-Cl bonds at the C2 and C6 positions of the pyridine ring allows for selective functionalization. Generally, in cross-coupling reactions of halo-aromatics, the order of reactivity is I > Br > OTf >> Cl. tcichemicals.com However, significant advances in catalyst systems, particularly the use of bulky, electron-rich phosphine ligands, have made the coupling of aryl chlorides efficient. For di- or poly-halogenated heterocycles, reactions often occur preferentially at the position adjacent to the heteroatom (in this case, C2 and C6). nih.gov

Suzuki-Miyaura Coupling : This reaction involves the coupling of the dichloropyridine with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.org It is a powerful method for forming biaryl structures. For 2,6-dichloropyridine, reaction with p-methoxyphenylboronic acid has been shown to successfully yield the diarylated product. researchgate.net This indicates that this compound can serve as a substrate for sequential or double Suzuki-Miyaura couplings to introduce aryl or vinyl groups at the C2 and C6 positions.

Heck Reaction : The Heck reaction couples the aryl chloride with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. youtube.comwikipedia.org The reaction is highly valuable for the vinylation of aryl halides. The electron-deficient nature of the 2,6-dichloropyridine ring would make it a suitable substrate for this transformation.

Sonogashira Coupling : This reaction creates a C(sp²)-C(sp) bond by coupling the aryl chloride with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org Studies on polyhalogenated pyridines, such as 3,5-dibromo-2,6-dichloropyridine, have demonstrated that selective Sonogashira couplings can be achieved, showcasing the potential to introduce alkynyl moieties onto the pyridine core. rsc.org

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent | C(sp²)-C(sp²) | Pd(0) complex, Base (e.g., K₂CO₃) libretexts.org |

| Heck | Alkene | C(sp²)-C(sp²) | Pd(0) complex, Base (e.g., Et₃N) wikipedia.org |

Role in Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product that incorporates portions of all starting materials. mdpi.comnih.gov Cascade reactions involve a sequence of intramolecular or intermolecular transformations where the product of one step is the substrate for the next.

This compound is a valuable building block for such processes due to its multiple reactive sites. The two electrophilic C-Cl centers can react sequentially in a controlled manner. For example, a cascade process could be initiated by a selective cross-coupling at one of the C-Cl positions, followed by an intramolecular reaction involving a group introduced by the coupling partner. An example of a related cascade is the cyclocarbopalladation/cross-coupling sequence, where an initial intramolecular Heck-type reaction is followed by a Suzuki or Stille coupling to terminate the sequence. researchgate.net While specific examples employing this compound in MCRs are not prevalent in the literature, its structure lends itself to being a di-electrophilic component in the design of novel MCRs for the synthesis of complex heterocyclic scaffolds. mdpi.comnih.gov

Oxidative Transformations and Associated Catalyst Systems

The structure of this compound presents two primary sites susceptible to oxidative transformation: the benzylic methylene group of the benzyloxy substituent and the pyridine nitrogen.

One significant oxidative pathway for the benzyloxy group is oxidative debenzylation . This reaction cleaves the benzyl group, typically yielding the corresponding alcohol (in this case, a 4-hydroxypyridine (B47283) derivative) and benzaldehyde. Various catalyst systems can achieve this transformation. For instance, systems employing alkali metal bromides, such as sodium bromide, in conjunction with an oxidant like Oxone, can generate bromine radicals that facilitate the debenzylation under mild conditions. organic-chemistry.orgresearchgate.netnih.gov Another effective method involves the use of nitroxyl-radical catalysts, such as 2,2,6,6-tetramethylpiperidine N-oxyl (TEMPO) derivatives, with a co-oxidant like phenyl iodonium bis(trifluoroacetate) (PIFA). organic-chemistry.orgnih.gov These catalysts are known for their high efficiency in the oxidation of benzylic ethers. The electron-withdrawing nature of the two chlorine atoms on the pyridine ring would likely influence the reaction kinetics, potentially requiring tailored catalyst systems for optimal reactivity.

Another potential oxidative transformation is the N-oxidation of the pyridine ring. The nitrogen atom in the pyridine ring can be oxidized to an N-oxide, a transformation that significantly alters the electronic properties and reactivity of the heterocycle. For electron-deficient pyridines, such as those bearing chloro-substituents, specific reagents are often required. Research has shown that 2,6-dichloropyridine can be converted to 2,6-dichloropyridine N-oxide. chemrxiv.orgscbt.comsigmaaldrich.com This suggests that this compound could likely undergo a similar transformation. The resulting N-oxide can then serve as a versatile intermediate for further functionalization.

| Transformation | Reagent/Catalyst System | Expected Product(s) |

| Oxidative Debenzylation | Alkali Metal Bromide / Oxone | 4-Hydroxy-2,6-dichloropyridine, Benzaldehyde |

| Oxidative Debenzylation | Nitroxyl-Radical Catalyst / PIFA | 4-Hydroxy-2,6-dichloropyridine, Benzaldehyde |

| N-Oxidation | Peroxy acids or other strong oxidants | This compound N-oxide |

Cyclization Reactions and Ring Annulations Involving Pyridine Derivatives

The chloro-substituents at the 2 and 6 positions of this compound are effective leaving groups, making them suitable handles for participating in cyclization and ring annulation reactions to construct fused heterocyclic systems.

One of the most powerful methods for forming carbon-carbon bonds and constructing cyclic structures is the intramolecular Heck reaction . organicreactions.orgwikipedia.org This palladium-catalyzed reaction involves the coupling of an aryl or vinyl halide with an alkene within the same molecule. For this compound to undergo an intramolecular Heck reaction, it would first need to be functionalized with a side chain containing an alkene. The reaction would then proceed via oxidative addition of the C-Cl bond to a palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford a fused ring system. The regioselectivity of the cyclization (i.e., which of the two chloro-substituents reacts) would depend on the length and nature of the tethered alkene chain. This methodology is a reliable way to construct a variety of ring sizes. organicreactions.orgnih.govuwindsor.caprinceton.edu

Furthermore, the dichloropyridine moiety can serve as a building block in various condensation and multicomponent reactions to form fused pyridine rings. While direct examples with this compound are scarce, the general reactivity of dihalopyridines suggests their utility in constructing complex heterocyclic architectures. For instance, reactions involving nucleophilic displacement of the chlorine atoms by difunctional reagents can lead to the formation of new rings fused to the pyridine core. The synthesis of fused pyridines is a significant area of research due to the prevalence of these motifs in pharmaceuticals and materials science. researchgate.netnih.govmdpi.com

The development of synthetic routes to fused pyridine systems often involves the strategic construction of the pyridine ring itself or the annulation of a new ring onto a pre-existing pyridine. In the context of this compound, its functional groups offer handles for the latter approach, where the chloro atoms can be displaced in intramolecular nucleophilic aromatic substitution reactions to form fused rings.

| Reaction Type | Key Features | Potential Application |

| Intramolecular Heck Reaction | Palladium-catalyzed C-C bond formation. | Construction of fused carbocyclic or heterocyclic rings. |

| Nucleophilic Aromatic Substitution | Displacement of chloro groups by internal nucleophiles. | Formation of fused heterocyclic systems. |

| Multicomponent Reactions | Condensation with various reactants in one pot. | Efficient assembly of complex fused pyridine structures. |

Derivatives and Analogues of 4 Benzyloxy 2,6 Dichloropyridine in Research

Structural Modifications of the Pyridine (B92270) Core

The pyridine core of 4-(Benzyloxy)-2,6-dichloropyridine is amenable to various structural modifications, primarily through nucleophilic aromatic substitution (SNAr) reactions. The two chlorine atoms at the 2- and 6-positions are susceptible to displacement by a variety of nucleophiles, a reaction facilitated by the electron-withdrawing nature of the pyridine nitrogen.

Studies have shown that the reaction of this compound with different nucleophiles leads to the formation of a wide array of derivatives. For instance, amination reactions with primary and secondary amines have been successfully employed to introduce amino functionalities at the 2- and/or 6-positions. The regioselectivity of these reactions can often be controlled by carefully selecting the reaction conditions, such as temperature and the nature of the base.

Furthermore, cross-coupling reactions, such as the Suzuki and Sonogashira couplings, have been utilized to introduce new carbon-carbon bonds at the chlorinated positions. These reactions, typically catalyzed by palladium complexes, allow for the attachment of aryl, heteroaryl, and alkynyl groups, thereby significantly expanding the structural diversity of the resulting molecules. The reactivity of the chlorine atoms can be influenced by the steric and electronic properties of the incoming nucleophile or coupling partner.

| Reaction Type | Reagents | Position(s) Modified | Product Type |

| Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | 2- and/or 6- | Amino-, alkoxy-, or thio-substituted pyridines |

| Suzuki Coupling | Boronic acids/esters, Pd catalyst, Base | 2- and/or 6- | Aryl- or heteroaryl-substituted pyridines |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, Base | 2- and/or 6- | Alkynyl-substituted pyridines |

Alterations to the Benzyloxy Side Chain and Its Impact on Reactivity

The benzyloxy side chain of this compound offers another avenue for structural modification, which in turn can influence the reactivity of the entire molecule. The electronic properties of the benzyl (B1604629) group can be modulated by introducing electron-donating or electron-withdrawing substituents on the phenyl ring.

Research indicates that the introduction of electron-donating groups (e.g., methoxy, methyl) on the para-position of the benzyl ring can increase the electron density of the pyridine ring through the ether linkage. This can, in principle, affect the rate and outcome of nucleophilic substitution reactions at the 2- and 6-positions. Conversely, electron-withdrawing groups (e.g., nitro, cyano) are expected to decrease the electron density of the pyridine ring, potentially making it more susceptible to nucleophilic attack. While specific studies on this compound are limited, the general principles of substituent effects on aromatic systems are well-established. acs.orgyoutube.com

Cleavage of the benzyl ether is another important transformation, typically achieved through hydrogenolysis or by using strong acids. This debenzylation reaction unmasks the 4-hydroxy group, providing a key intermediate for further functionalization, such as esterification or etherification with different alkyl or aryl groups.

| Modification | Reagents/Conditions | Impact on Reactivity |

| Substitution on Benzyl Ring | Friedel-Crafts alkylation/acylation, Nitration | Modulates electron density of the pyridine ring |

| Ether Cleavage | H2, Pd/C or strong acids (e.g., HBr, BBr3) | Unmasks the 4-hydroxy group for further reactions |

| Etherification of 4-Hydroxypyridine (B47283) | Alkyl halides, Base | Introduction of new side chains |

Synthesis of Hybrid Molecules Incorporating the 4-(Benzyloxy)pyridine (B1590385) Motif

The 4-(benzyloxy)pyridine scaffold has been utilized as a building block in the synthesis of more complex hybrid molecules. These hybrid molecules often combine the structural features of 4-(benzyloxy)pyridine with other pharmacologically active moieties, aiming to create new compounds with enhanced or novel biological activities.

One common strategy involves the use of the dichlorinated pyridine core as a linker to connect two or more molecular entities. For example, sequential nucleophilic substitution reactions at the 2- and 6-positions can be employed to attach different functional groups, leading to the formation of unsymmetrical hybrid structures.

Another approach involves the modification of the benzyloxy group or the pyridine nitrogen. For instance, the benzyl group can be functionalized with reactive handles that allow for its conjugation to other molecules. Similarly, the pyridine nitrogen can be quaternized to form pyridinium (B92312) salts, which can alter the physicochemical properties of the molecule and introduce new biological activities. The synthesis of pyrimido[4,5-b]quinolines containing a benzyloxy moiety has been reported through one-pot multi-component reactions, showcasing the utility of benzyloxy-containing aldehydes as key starting materials. semanticscholar.org

| Hybrid Molecule Type | Synthetic Strategy | Key Intermediates |

| Linked Bi- or Tri-functional Molecules | Sequential SNAr reactions | Mono-substituted 4-(benzyloxy)-2-chloro-6-substituted pyridine |

| Conjugated Molecules via Side Chain | Functionalization of the benzyl group | 4-(Functionalized benzyloxy)-2,6-dichloropyridine |

| Pyridinium Salt Hybrids | Quaternization of the pyridine nitrogen | N-Alkyl-4-(benzyloxy)-2,6-dichloropyridinium halides |

| Fused Heterocyclic Systems | Multi-component reactions | Benzyloxy-substituted aldehydes |

Regiochemical Variants of Benzyloxy-Dichloropyridines and Their Synthetic Utility

While this compound is a common starting material, its regiochemical isomers also hold significant synthetic value. These isomers, where the benzyloxy and chloro substituents are arranged differently on the pyridine ring, can serve as precursors to a distinct set of derivatives that may not be accessible from the 4-benzyloxy isomer.

For example, 2-(benzyloxy)-4,6-dichloropyridine (B15362870) would exhibit different reactivity patterns due to the altered electronic environment of the pyridine ring and the different positions of the leaving groups. Nucleophilic attack on this isomer would likely occur at the 4- and 6-positions.

The synthetic utility of these regiochemical variants lies in their ability to provide access to a wider range of substituted pyridine scaffolds. This is particularly important in drug discovery and materials science, where subtle changes in molecular structure can lead to significant differences in biological activity or material properties. The synthesis of these variants often requires different synthetic routes, starting from appropriately substituted pyridine precursors. Information on specific regiochemical variants such as (5-(benzyloxy)-2,6-dichloropyridin-3-yl)methanol suggests the exploration of various substitution patterns on the dichloropyridine scaffold.

| Regiochemical Isomer | Potential Synthetic Utility |

| 2-(Benzyloxy)-4,6-dichloropyridine | Precursor to 4,6-disubstituted-2-(benzyloxy)pyridines |

| 3-(Benzyloxy)-2,6-dichloropyridine | Access to 2,6-disubstituted-3-(benzyloxy)pyridines |

| (5-(Benzyloxy)-2,6-dichloropyridin-3-yl)methanol | Building block for more complex functionalized pyridines |

Applications in Advanced Organic Synthesis As Versatile Building Blocks

Utility in the Construction of Complex Heterocyclic Scaffolds

The primary utility of 4-(Benzyloxy)-2,6-dichloropyridine in synthesis stems from the reactivity of its two chlorine atoms. These atoms act as excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions, allowing for the stepwise or simultaneous introduction of a wide variety of functional groups. This reactivity is the foundation for its use in constructing elaborate heterocyclic scaffolds.

The amination of related dichloro-N-heterocycles provides a clear blueprint for the potential of this building block. For instance, the reactions of 4,6-dichloropyrimidine (B16783) with adamantane-containing amines demonstrate that mono-amination can often proceed without a catalyst, while the introduction of a second amino group may require palladium catalysis to overcome the deactivation of the ring by the first amino substituent nih.gov. This differential reactivity allows for the controlled synthesis of unsymmetrical products.

Building on this principle, the 2,6-positions can be functionalized with more complex units to create large, functional scaffolds. A notable example is the synthesis of 2,6-bis(2-anilinoethynyl)pyridine scaffolds, which have been developed for use as anion sensors nih.gov. This demonstrates how the dichloropyridine core can be elaborated through cross-coupling reactions to attach complex side chains, forming a rigid framework capable of molecular recognition.

Furthermore, research on the synthesis of derivatives from the related 4-amino-2,6-dichloropyridine (B16260) highlights how the core structure can be built upon to create densely functionalized molecules, including those with applications as energetic materials researchgate.net. The strategic substitution of the chlorine atoms is a key step in accessing these complex targets. Modern synthetic methods, such as the in-situ generation of aldehydes from benzyl (B1604629) alcohol precursors for the construction of 1,4-dihydropyridines, further illustrate the synthetic versatility of benzyl-protected precursors in building heterocyclic systems nih.gov.

| Reaction Type | Reagents/Conditions | Product Type | Reference |

| Monoamination | Adamantylalkylamines | 2-Amino-6-chloro-pyridine derivative | nih.gov |

| Diamination | Adamantylalkylamines, Pd(0) catalyst | 2,6-Diamino-pyridine derivative | nih.gov |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | 2,6-Dialkynyl-pyridine scaffold | nih.gov |

Precursor for Polycyclic and Fused-Ring Systems

The ability to introduce two substituents at the 2 and 6 positions makes this compound an ideal precursor for constructing polycyclic and fused-ring systems. By employing nucleophiles that contain a second reactive site, chemists can forge new rings onto the pyridine (B92270) core.

For example, a reaction with a dinucleophile, such as a diamine or a diol, can lead to the formation of a macrocycle or a fused bicyclic system. The initial SNAr reaction at one of the C-Cl positions is followed by an intramolecular cyclization at the second C-Cl position, effectively "stitching" a new ring onto the original pyridine scaffold. This strategy is a cornerstone in the synthesis of fused heterocycles, which are prevalent in pharmaceuticals and materials science. While direct examples starting from this compound are not extensively documented in the cited literature, the principle is well-established in the chemistry of dichlorinated N-heterocycles nih.gov.

Role in Stereoselective and Asymmetric Syntheses

The C2-symmetric substitution pattern of the 2,6-dichloropyridine (B45657) core makes it an attractive scaffold for the development of chiral ligands used in asymmetric catalysis. By displacing the two chlorine atoms with enantiomerically pure chiral auxiliaries, such as chiral amines or alcohols, a C2-symmetric ligand can be synthesized.

In such a ligand, the pyridine nitrogen and the two donor atoms from the appended chiral sidearms can coordinate to a metal center, creating a well-defined chiral environment. This chiral pocket can then direct the stereochemical outcome of a catalytic reaction, leading to the preferential formation of one enantiomer of the product. The benzyloxy group at the 4-position is not merely a bystander; its electronic properties can tune the electron density at the metal center, thereby influencing the catalyst's activity and selectivity. This makes this compound a valuable starting material for creating custom-designed ligands for stereoselective transformations.

Contribution to Novel Synthetic Methodologies (e.g., in Flavin Chemistry)

While there is no direct, documented role for this compound in the redox cycles of flavin chemistry, its unique reactivity has contributed to the development of novel synthetic methodologies nih.gov. The most significant contribution arises from an unexpected reaction pathway that deviates from the standard SNAr at the carbon-chlorine bonds.

Research on the reactions of 4-benzyloxytetrahalogenopyridines with various nucleophiles (such as N,N-dimethylhydrazine or piperidine) revealed that attack can occur at the benzylic methylene (B1212753) group of the benzyloxy substituent rsc.org. This results in the cleavage of the alkyl-oxygen bond, liberating the 4-hydroxypyridine (B47283) derivative and forming a new benzyl-nucleophile species rsc.org.

This discovery is synthetically valuable as it presents a novel method for performing benzylation reactions. The 4-benzyloxy-dihalogenopyridine moiety can be used as a benzylating agent, where the pyridine portion acts as a large, sterically demanding leaving group. This reactivity offers an alternative to traditional benzylation methods and represents a novel synthetic methodology derived directly from the study of this class of compounds rsc.org.

Role in Chemical Biology and Drug Discovery As Synthetic Scaffolds and Intermediates

Development of Enzyme Inhibitors Utilizing Pyridine (B92270) Scaffolds

The adaptability of the pyridine nucleus makes it a valuable starting point for creating enzyme inhibitors. By modifying the pyridine scaffold, medicinal chemists can design compounds that target specific enzymes involved in various disease pathways. researchgate.net

In the search for treatments for neurodegenerative disorders like Alzheimer's and Parkinson's disease, researchers have focused on designing molecules that can dually inhibit both cholinesterases (ChE) and monoamine oxidases (MAO). nih.gov A series of pyrimidine (B1678525) and pyridine diamines have been developed as dual-binding site inhibitors of cholinesterases. nih.gov

In one study, pyridine diamine derivatives were generally found to be more potent inhibitors of equine butyrylcholinesterase (eqBChE) compared to their pyrimidine counterparts. acs.org Specifically, a compound in this series incorporating a 2,6-dichloropyridine (B45657) ring showed notable inhibitory activity. acs.org Another study on pyrido[2,3-b]pyrazines identified a potent dual inhibitor of both acetylcholinesterase (AChE) and BChE, 3-(3'-nitrophenyl)pyrido[2,3-b]pyrazine (6n), with IC50 values of 0.466 μM and 1.89 μM, respectively. nih.gov Furthermore, pyridazinone derivatives have been investigated as selective monoamine oxidase-B (MAO-B) inhibitors, which are important for managing Parkinson's disease. mdpi.com

Table 1: Cholinesterase Inhibitory Activity of Pyridine Derivatives

| Compound | Target Enzyme | Inhibitory Activity (IC50/Ki) | Reference |

|---|---|---|---|

| 3-(3'-nitrophenyl)pyrido[2,3-b]pyrazine (6n) | AChE | 0.466 ± 0.121 μM | nih.gov |

| 3-(3'-nitrophenyl)pyrido[2,3-b]pyrazine (6n) | BChE | 1.89 ± 0.05 μM | nih.gov |

| 3-(3'-methylphenyl)pyrido[2,3-b]pyrazine (6c) | BChE | 0.583 ± 0.052 μM | nih.gov |

| 3-(3'-fluorophenyl)pyrido[2,3-b]pyrazine (6f) | AChE | 0.899 ± 0.10 μM | nih.gov |

| Compound 9 (Pyrimidine diamine derivative) | EeAChE | Ki = 0.312 μM | nih.gov |

| Compound 22 (Pyrimidine diamine derivative) | eqBChE | Ki = 0.099 μM | nih.gov |

Phosphodiesterases (PDEs) are a large family of enzymes that regulate cellular processes, and their inhibitors are used for various therapeutic purposes, including as antihypertensive and antianginal agents. mdpi.com Pyridine-containing scaffolds have been successfully repurposed and developed as potent PDE inhibitors. For instance, a series of pyridopyrazinone derivatives were identified as nanomolar inhibitors of PDE5. mdpi.com Compound 11b from this series, featuring an oxadiazole-based structure, was the most potent with an IC50 value of 18.13 nM. mdpi.com

In another line of research, imidazo[4,5-b]pyridines were discovered as a novel scaffold for potent and selective inhibitors of PDE10A. nih.gov This scaffold demonstrated comparable activity to previously identified inhibitors but with an improved metabolic profile. nih.gov Additionally, efforts to modify the nonselective PDE inhibitor ibudilast (B1674240) led to the development of 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazin-3(2H)-ones. nih.gov Structure-activity relationship studies of these compounds established a basis for creating potent and selective PDE4 inhibitors or dual PDE3/4 inhibitors. nih.gov

With the rise of drug-resistant malaria parasites, there is an urgent need for new antimalarial agents. tandfonline.com Pyridine derivatives have emerged as a promising class of compounds in this area. tandfonline.comnih.govtandfonline.com These compounds are thought to exert their antimalarial effects by inhibiting key enzymes in the parasite's metabolic pathways, such as dihydrofolate reductase (DHFR) and 1-deoxy-d-xylulose-5-phosphate reductoisomerase (DXR). tandfonline.comnih.gov

Two series of pyridine derivatives were synthesized and evaluated for their in vivo antimalarial activity against Plasmodium berghei. nih.govtandfonline.com Compounds 2a, 2g, and 2h demonstrated significant inhibition of parasite multiplication, with compound 2g showing a 91% inhibition at a dose of 50 µmol/kg. tandfonline.comnih.govtandfonline.combohrium.com This same compound (2g) also exhibited promising in vitro activity against a chloroquine-resistant strain of Plasmodium falciparum with an IC50 of 0.0402 µM. tandfonline.comnih.govbohrium.com Docking studies suggested that these compounds bind effectively to the active site of the DHFR enzyme. tandfonline.comnih.gov

Furthermore, novel pyridine-containing derivatives of fosmidomycin (B1218577) were designed as highly potent inhibitors of P. falciparum DXR, with Ki values as low as 1.9 nM, representing an 11-fold increase in activity compared to the parent compound. nih.gov

Table 2: Antimalarial Activity of Pyridine Derivatives

| Compound | Assay | Activity/Result | Reference |

|---|---|---|---|

| Compound 2a | In vivo vs. P. berghei | 90% parasite inhibition @ 50 µmol/kg | tandfonline.comnih.govtandfonline.com |

| Compound 2g | In vivo vs. P. berghei | 91% parasite inhibition @ 50 µmol/kg | tandfonline.comnih.govtandfonline.combohrium.com |

| Compound 2h | In vivo vs. P. berghei | 80% parasite inhibition @ 50 µmol/kg | tandfonline.comnih.govtandfonline.com |

| Compound 2g | In vitro vs. P. falciparum (CQ-resistant) | IC50 = 0.0402 µM | tandfonline.comnih.govbohrium.com |

| Pyridine-fosmidomycin derivative | PfDXR enzyme inhibition | Ki = 1.9 nM | nih.gov |

Modulation of Receptor Activity

Pyridine scaffolds are also instrumental in developing ligands that modulate the activity of various receptors, including those in the central nervous system.

Metabotropic glutamate (B1630785) receptors (mGluRs) are G-protein-coupled receptors that modulate synaptic transmission and are considered promising therapeutic targets for conditions like schizophrenia. nih.govacs.orgwikipedia.org Positive allosteric modulators (PAMs) are of particular interest as they enhance the receptor's response to the endogenous agonist, glutamate, offering a more nuanced modulation of receptor activity. nih.govacs.org

Researchers have developed 1H-pyrazolo[3,4-b]pyridines as mGluR5 PAMs that lack inherent agonist activity. nih.govacs.org This scaffold provides a novel structural motif distinct from previously reported modulators. nih.govacs.org In a different study, 2-methyl-6-(2-phenylethenyl)pyridine (SIB-1893) and 2-methyl-6-phenylethynyl pyridine (MPEP) were identified as PAMs for the human metabotropic glutamate receptor 4 (hmGluR4). nih.gov These compounds enhanced the potency and efficacy of an mGluR4 agonist, demonstrating that ligands targeting less conserved allosteric sites can achieve subtype-specificity. nih.gov

Ionotropic glutamate receptors (iGluRs) are ligand-gated ion channels that mediate the majority of fast excitatory synaptic transmission in the central nervous system. nih.govwikipedia.org They are divided into AMPA, kainate, and NMDA receptor subtypes based on their pharmacology. wikipedia.orged.ac.uk The development of subtype-specific ligands for iGluRs has been a significant challenge due to the highly conserved nature of the glutamate-binding site. nih.gov

Agonists for these receptors, such as glutamate and kainate, bind to a bilobed ligand-binding domain, inducing a conformational change that opens the ion channel. nih.govnih.gov While the pyridine scaffold is widely used in developing receptor modulators, specific examples of 4-(Benzyloxy)-2,6-dichloropyridine or similar pyridine derivatives acting as direct agonists at ionotropic glutamate receptors are not prominently featured in the reviewed literature. The focus for pyridine derivatives in the context of glutamate receptors has been more on the allosteric modulation of the metabotropic subtypes. nih.govacs.orgnih.gov

Limited Publicly Available Research on this compound as a Bioactive Scaffold or API Precursor

Despite a comprehensive review of scientific literature and patent databases, there is a notable lack of specific, publicly available research detailing the role of the chemical compound this compound as a bioactive scaffold or as a direct intermediate in the synthesis of named Active Pharmaceutical Ingredients (APIs). While the individual components of its structure—a substituted pyridine ring and a benzyloxy group—are common motifs in medicinal chemistry, the specific combination in this compound does not appear to be a widely explored platform in drug discovery according to available documentation.

The 2,6-dichloropyridine core is a known building block in the synthesis of various biologically active molecules. For instance, derivatives of 2,6-dichloropyridine are utilized as precursors for pharmaceuticals. However, the influence and synthetic utility of the 4-benzyloxy substituent in conjunction with the dichloro-substitution pattern have not been extensively reported in the context of developing new therapeutic agents.

Similarly, while benzyloxy groups are frequently employed in medicinal chemistry as protecting groups or as moieties that can interact with biological targets, their specific contribution within the this compound framework to create a bioactive scaffold remains largely undocumented in peer-reviewed studies and patent literature.

Consequently, detailed research findings, including data on its exploration as a bioactive scaffold or as a precursor for specific APIs, are not available in the public domain. This indicates that this compound may be a novel or underexplored compound in the fields of chemical biology and drug discovery.

Future Research Directions for 4 Benzyloxy 2,6 Dichloropyridine

Innovations in Green and Sustainable Synthetic Methodologies

The chemical industry's increasing focus on sustainability necessitates a shift towards more environmentally benign synthetic processes. rsc.org Future research on 4-(Benzyloxy)-2,6-dichloropyridine will likely prioritize the development of green and sustainable methodologies for its synthesis and derivatization. nih.govnih.gov This involves moving away from traditional methods that may rely on harsh conditions or hazardous reagents.

Key areas for innovation include:

Catalysis: The development of catalytic systems using earth-abundant metals or even organocatalysts can offer more sustainable alternatives to precious metal catalysts. nih.gov For reactions involving the pyridine (B92270) core, such as functionalization or coupling reactions, exploring novel catalytic approaches is crucial. nih.govdoi.org

Solvent Selection: Replacing conventional volatile organic solvents with greener alternatives like water, bio-based solvents, or employing solvent-free reaction conditions is a primary goal. doi.orgscirp.org Techniques such as aqueous micellar catalysis, which can enhance reaction rates and facilitate catalyst recycling, are particularly promising. nih.gov

Energy Efficiency: The adoption of energy-efficient techniques like microwave or ultrasonic irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. nih.govdoi.org

Atom Economy: Designing synthetic routes based on the principle of atom economy, such as one-pot multicomponent reactions, maximizes the incorporation of starting materials into the final product, thereby minimizing waste. nih.govfrontiersin.org The synthesis of related heterocyclic compounds has benefited greatly from such strategies. frontiersin.org

Table 1: Green Chemistry Principles Applied to Pyridine Synthesis

| Principle | Application in the Synthesis of this compound Derivatives |

|---|---|

| Use of Catalysis | Employing reusable, non-toxic catalysts like functionalized magnetic nanoparticles or biocatalysts for substitution and coupling reactions. nih.govdoi.orgfrontiersin.org |

| Benign Solvents | Utilizing water as a solvent, potentially under micellar conditions, or eliminating solvents altogether in solid-state reactions. doi.orgscirp.org |

| Energy Efficiency | Implementing microwave-assisted or ultrasound-promoted reactions to reduce energy consumption and accelerate synthesis. doi.org |

| Renewable Feedstocks | Investigating the use of biomass-derived precursors for the synthesis of the pyridine scaffold or modifying reagents. doi.org |

| Atom Economy | Designing cascade or multicomponent reactions where the chloro- and benzyloxy- groups are used to build complexity in a single step. acs.org |

Elucidation of Novel Reaction Pathways and Mechanisms

While the chlorine atoms at the 2 and 6 positions are expected to be susceptible to nucleophilic aromatic substitution, a deeper understanding of the reactivity of this compound is required. Future research will focus on exploring novel transformations and elucidating the underlying reaction mechanisms.

Mechanistic investigations, combining experimental techniques like in-situ spectroscopy and kinetic analysis with computational methods such as Density Functional Theory (DFT) calculations, will be vital. nih.govruhr-uni-bochum.de This dual approach can provide detailed insights into transition states and reaction intermediates, guiding the development of more efficient and selective reactions. ruhr-uni-bochum.de For instance, kinetic studies on related dichlorinated phenolic compounds have successfully determined reaction rate constants for various reacting species under different pH conditions. researchgate.netnih.gov

Potential areas of exploration include:

Selective Functionalization: Developing protocols for the selective mono- or di-functionalization of the C2 and C6 positions.

Catalytic Coupling Reactions: Expanding the scope of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) at the chloro-substituted positions.

Dearomatization Chemistry: Investigating dearomatization-rearomatization strategies, which have proven effective for the challenging meta-functionalization of other pyridines, could uncover new reactivity patterns. nih.gov

Photochemical Reactions: Exploring light-induced reactions, as demonstrated by the novel pathways found for other pyridone systems, could lead to unique molecular scaffolds. nih.gov

Design and Synthesis of Advanced Molecular Architectures with Tunable Properties

As a functionalized building block, this compound is an excellent starting point for constructing more complex and advanced molecular architectures. lifechemicals.com Its derivatives are of interest in medicinal chemistry and materials science due to the prevalence of the pyridine scaffold in bioactive compounds and functional materials. researchgate.netacs.org

Future work will likely involve using the dichloropyridine core as a scaffold for creating molecules with properties tailored for specific applications. The two chlorine atoms provide handles for divergent synthesis, allowing for the creation of libraries of compounds from a common intermediate. Research could focus on:

Cascade Reactions: Designing multi-step, one-pot cascade reactions to rapidly build molecular complexity. acs.org

Synthesis of Biologically Active Molecules: Using the scaffold to design and synthesize novel candidates for drug discovery, such as kinase inhibitors or other targeted therapies. nih.gov

Tunable Electronic Properties: Modifying the substituents at the 2, 4, and 6 positions to fine-tune the electronic properties of the pyridine ring for applications in organic electronics.

Shape-Persistent Molecules: Incorporating the rigid pyridine core into larger macrocycles or cage-like structures.

Integration with Machine Learning and Artificial Intelligence in Chemical Discovery

The intersection of artificial intelligence (AI) and chemistry is set to revolutionize how molecules are discovered and synthesized. iscientific.org For a compound like this compound, AI and machine learning (ML) can significantly accelerate research and development. nih.gov

Key applications include:

Reaction Prediction: ML models can be trained on vast reaction databases to predict the most likely outcomes of reactions, identify optimal reaction conditions (catalyst, solvent, temperature), and foresee potential side products. nih.govyoutube.com This can reduce the number of experiments needed, saving time and resources. digitellinc.com

Retrosynthesis Planning: Computer-Aided Synthesis Planning (CASP) tools, powered by AI, can propose multiple synthetic routes to complex target molecules derived from this compound. nih.govelsevier.com

Property Prediction: By analyzing the structure of a molecule, ML algorithms can predict a wide range of properties, from physicochemical characteristics to biological activity. nih.gov This enables the high-throughput virtual screening of potential derivatives before committing to their synthesis.

Material and Catalyst Discovery: AI can guide the discovery of new materials by screening vast chemical spaces for candidates with desired properties, such as pyridine-based polymers for specific applications. nih.gov It can also accelerate the search for novel catalysts for reactions involving the dichloropyridine core. rsc.org

Table 2: AI and Machine Learning in the Chemical Discovery Pipeline

| Stage | AI/ML Application | Potential Impact on this compound Research |

|---|---|---|

| Design | Inverse design algorithms, Property prediction | Generate novel derivatives with targeted electronic or biological properties for synthesis. nih.gov |

| Synthesis | Retrosynthesis planning (CASP), Reaction condition optimization | Propose efficient, green synthetic routes to complex molecules; predict optimal catalysts and solvents. nih.govelsevier.com |

| Analysis | Site selectivity prediction, Mechanism elucidation support | Predict regioselectivity of substitutions at C2 vs. C6; analyze data to support mechanistic hypotheses. digitellinc.com |

| Application | Material discovery, Virtual screening | Identify promising derivatives for materials science or as drug candidates through large-scale computational screening. nih.gov |

Expansion into Materials Science and Supramolecular Chemistry Applications

The structural motifs within this compound make it an attractive candidate for applications in materials science and supramolecular chemistry. The directed, non-covalent interactions that molecules can form are central to the field of crystal engineering, which aims to design solids with specific structures and properties. mdpi.com

The key features of the molecule for these applications are:

Halogen Bonding: The chlorine atoms can act as halogen bond donors, forming directional interactions with electron-donating atoms. This is a powerful tool for controlling crystal packing. mdpi.comnih.gov

Hydrogen Bonding: The pyridine nitrogen atom is a potential hydrogen bond acceptor.

π–π Stacking: The aromatic pyridine and benzyl (B1604629) rings can engage in π–π stacking interactions, further stabilizing supramolecular assemblies. nih.gov

Future research can explore the use of this compound and its derivatives as building blocks (synthons) for:

Co-crystals and Molecular Salts: Forming multi-component crystals with other molecules to modify physical properties like solubility. mdpi.com

Supramolecular Polymers and Gels: Creating extended one-, two-, or three-dimensional networks held together by non-covalent bonds. nih.govnih.gov

Functional Materials: Designing materials for applications such as gas storage, separation, or as components in electronic devices, where the ordered arrangement of molecules is critical. Pyridine derivatives have been used to synthesize cage molecules and other complex supramolecular structures. nih.gov

Q & A

Q. What are the common synthetic routes for 4-(Benzyloxy)-2,6-dichloropyridine, and how can intermediates be optimized for yield?

- Methodological Answer : A key intermediate, 2,6-dichloropyridine, is synthesized via liquid-phase photochlorination, achieving >99% purity (industrial scalability noted in ). For functionalization, Pd-catalyzed amination is widely used. For example, 4-[(6-chloropyridin-2-yl)amino]benzonitrile (intermediate 24 in Scheme 6 of ) is synthesized from 2,6-dichloropyridine, followed by a second amination step. Optimization involves:

- Catalyst selection (e.g., Pd-based catalysts for C–N coupling).

- Solvent systems (polar aprotic solvents like DMF for improved solubility).

- Temperature control (60–100°C to balance reaction rate and side-product formation).

Yield improvements (>80%) are achieved by stoichiometric adjustments of benzyloxy precursors and catalyst recycling.

Q. How can researchers characterize this compound and confirm its structural integrity?

- Methodological Answer : Use a combination of techniques:

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR to confirm substitution patterns (e.g., benzyloxy group at C4, chlorine at C2/C6) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C12H9Cl2NO).

- X-ray Crystallography : For unambiguous confirmation of crystal structure (if single crystals are obtainable).

- Elemental Analysis : Validate purity (>99%) by matching calculated vs. observed C/H/N/Cl ratios.

Advanced Research Questions

Q. How can catalytic hydrodechlorination of this compound be optimized for environmental remediation?

- Methodological Answer : Barium-modified Pd/C catalysts enhance hydrodechlorination efficiency. Key parameters:

-

Catalyst Loading : 5 wt% Pd with 2% Ba shows 95% Cl removal at 150°C .

-

Reaction Medium : Use H2 gas (1–3 atm) in ethanol/water mixtures to stabilize intermediates.

-

Kinetic Analysis : Monitor pseudo-first-order rate constants (k ≈ 0.15 min<sup>−1</sup>) under optimized conditions.

Table 1 : Hydrodechlorination Efficiency with Ba-Pd/C Catalysts

Catalyst Composition Temperature (°C) Cl Removal (%) Pd/C 150 78 Ba-Pd/C (2% Ba) 150 95 Ba-Pd/C (5% Ba) 150 89

Q. What mechanistic insights explain the role of 2,6-dichloropyridine N-oxide in photoredox catalysis?

- Methodological Answer : In dual HAT/photoredox systems (e.g., Mes-Acr<sup>+*</sup> catalyst):

- Oxidation : Excited Mes-Acr<sup>+*</sup> oxidizes 2,6-dichloropyridine N-oxide (E1/2<sup>ox</sup> = +2.06 V vs. SCE) to a cation radical (I ), which abstracts H atoms from substrates .

- Radical Trapping : ESI-MS confirms adduct formation between I and TEMPO, supporting radical-mediated pathways.

- Computational Modeling : DFT studies validate the electrophilicity of I and regioselectivity in C–H functionalization.

Q. How does plasma treatment degrade this compound in contaminated soils, and what factors influence efficiency?

- Methodological Answer : Atmospheric pressure dielectric barrier discharge (DBD) plasma generates reactive species (O3, ·OH) that degrade the compound. Critical factors:

-

Treatment Time : 88% removal at 0.5 g/kg after 7 min; >99% after 34 min .

-

Initial Concentration : Higher concentrations (50 g/kg) reduce removal rates due to competition with intermediates.

-

Soil Type : Loamy sand shows faster degradation than clay-rich soils (due to porosity and reactive species diffusion).

Table 2 : Plasma Treatment Efficiency vs. Initial Concentration

Initial Conc. (g/kg) Removal at 7 min (%) Removal at 34 min (%) 0.5 88 >99 5 80 >99 50 59 >99

Contradictions and Data Gaps

- Synthesis Efficiency : reports Pd-catalyzed amination yields >80%, while emphasizes photochlorination for purity but lacks yield data.

- Degradation Pathways : Plasma treatment () and catalytic hydrodechlorination () differ in scalability and byproduct profiles (e.g., chlorinated intermediates vs. complete mineralization).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.